molecular formula C12H22N2O4 B1437971 (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate CAS No. 871014-58-3

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B1437971
CAS No.: 871014-58-3
M. Wt: 258.31 g/mol
InChI Key: LPKYDBJTLRTCGX-BDAKNGLRSA-N
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Description

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and an aminopyrrolidine moiety. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of tert-butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate
  • (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one

Uniqueness

Compared to similar compounds, (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its tert-butyl and ethyl groups provide steric hindrance, influencing its interaction with other molecules and making it a valuable compound in asymmetric synthesis and drug development.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKYDBJTLRTCGX-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate
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(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate

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